molecular formula C13H19NO B2357943 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol CAS No. 1343058-92-3

2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol

Cat. No.: B2357943
CAS No.: 1343058-92-3
M. Wt: 205.301
InChI Key: ZSOUASLUWLASAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol is an organic compound with a complex structure that includes a benzyl group, a methyl group, an amino group, and a cyclopropyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol are not well-documented in the literature. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. Specific interactions and the nature of these interactions are not currently known .

Cellular Effects

The cellular effects of this compound are also not well-documented. The compound could potentially influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific effects and mechanisms are not currently known .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Potential mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms are not currently known .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-studied. Potential effects could include threshold effects and toxic or adverse effects at high doses. Specific effects and dose-response relationships are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with cyclopropylcarbinol under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl group but different functional groups.

    N-Benzyl-N-methylamine: A simpler amine with a benzyl and methyl group but lacking the cyclopropyl group.

Uniqueness

2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol is unique due to its combination of a cyclopropyl group with a benzyl and methylamino group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14(10-13(15)12-7-8-12)9-11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOUASLUWLASAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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